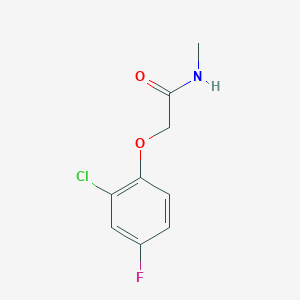

2-(2-Chloro-4-fluorophenoxy)-N-methylacetamide

Description

Properties

IUPAC Name |

2-(2-chloro-4-fluorophenoxy)-N-methylacetamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H9ClFNO2/c1-12-9(13)5-14-8-3-2-6(11)4-7(8)10/h2-4H,5H2,1H3,(H,12,13) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SMBNGANQFLQYJS-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CNC(=O)COC1=C(C=C(C=C1)F)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H9ClFNO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

217.62 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Nucleophilic Substitution of 2-Chloro-4-fluorophenol

The core synthetic approach involves the reaction of 2-chloro-4-fluorophenol with a suitable acetamide derivative, specifically N-methylacetamide or its activated form, to form the ether linkage and amide functionality characteristic of 2-(2-chloro-4-fluorophenoxy)-N-methylacetamide.

- Reaction Type: Nucleophilic aromatic substitution (SNAr) where the phenolic oxygen attacks an electrophilic carbon adjacent to an amide group.

- Typical Base: Sodium hydroxide (NaOH) or potassium carbonate (K2CO3) to deprotonate the phenol, increasing nucleophilicity.

- Solvent: Polar aprotic solvents or aqueous-organic mixtures, often dimethylformamide (DMF), dimethyl sulfoxide (DMSO), or acetone.

- Temperature: Heating to 80–100 °C for several hours to drive the reaction to completion.

- Workup: After reaction, neutralization and extraction followed by purification via recrystallization or chromatography.

This method ensures selective formation of the ether bond between the phenol and acetamide moiety while maintaining the halogen substitutions on the aromatic ring intact.

Industrial Production Methods

Continuous Flow Reactor Technology

Industrial synthesis leverages continuous flow reactors to optimize reaction parameters for:

- Improved Yield: Precise control of temperature, pressure, and reagent mixing.

- Safety: Handling of reactive intermediates under controlled conditions.

- Scalability: Ability to produce large quantities with consistent quality.

Typical industrial conditions include:

| Parameter | Typical Range/Condition |

|---|---|

| Temperature | 70–100 °C |

| Pressure | Atmospheric to elevated (up to 100 psi) |

| Solvents | 2-Methyltetrahydrofuran, dichloromethane |

| Reaction Time | Minutes to a few hours |

| Purification | Automated flash chromatography, recrystallization |

A representative industrial procedure involves preparing a solution of the phenol derivative and N-methylacetamide, pumping through heated tubing reactors, and quenching with aqueous sodium bicarbonate to isolate the product as a solid after drying.

Reaction Conditions and Reagents Summary

| Step | Reagents/Conditions | Purpose |

|---|---|---|

| Phenol Activation | NaOH or K2CO3, DMF or DMSO, 80–100 °C | Deprotonate phenol for nucleophilic attack |

| Ether Formation | 2-chloro-4-fluorophenol + N-methylacetamide | Formation of phenoxyacetamide bond |

| Methylation | Methyl p-toluenesulfonate, acetonitrile, 10–50 °C | Install N-methyl group if needed |

| Purification | Recrystallization or chromatography | Isolate pure compound |

Research Findings and Analysis

- The nucleophilic substitution reaction is favored due to the electron-withdrawing halogens (Cl and F) activating the aromatic ring toward substitution.

- Use of polar aprotic solvents enhances nucleophilicity and solubility of reactants.

- The temperature range is critical: too low leads to incomplete reaction; too high may cause side reactions or decomposition.

- Methylation reagents must be carefully chosen to avoid over-alkylation or side reactions.

- Continuous flow methods have demonstrated higher yields (up to 99%) and better reproducibility compared to batch processes.

- The presence of both chloro and fluoro substituents imparts unique reactivity and stability, making the compound suitable for further functionalization in medicinal chemistry.

Data Table: Typical Preparation Parameters for this compound

| Parameter | Description/Value |

|---|---|

| Starting Materials | 2-chloro-4-fluorophenol, N-methylacetamide |

| Base | Sodium hydroxide or potassium carbonate |

| Solvent | Dimethylformamide (DMF), DMSO, or 2-methyltetrahydrofuran |

| Temperature | 80–100 °C |

| Reaction Time | 4–8 hours |

| Methylation Reagent | Methyl p-toluenesulfonate (if applicable) |

| Purification Method | Recrystallization or flash chromatography |

| Yield | Typically 85–99% (flow reactor methods yield higher) |

| Physical State | White solid |

Chemical Reactions Analysis

Types of Reactions

2-(2-Chloro-4-fluorophenoxy)-N-methylacetamide undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.

Reduction: Reduction reactions can convert the compound into amines or alcohols.

Substitution: Nucleophilic substitution reactions can replace the chlorine or fluorine atoms with other functional groups.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are typically used.

Substitution: Reagents like sodium methoxide (NaOCH₃) or potassium tert-butoxide (KOtBu) are employed in substitution reactions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction can produce amines.

Scientific Research Applications

2-(2-Chloro-4-fluorophenoxy)-N-methylacetamide has several scientific research applications:

Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.

Biology: The compound is studied for its potential biological activities, including antimicrobial and antifungal properties.

Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

Industry: It is used in the production of agrochemicals and pharmaceuticals

Mechanism of Action

The mechanism of action of 2-(2-Chloro-4-fluorophenoxy)-N-methylacetamide involves its interaction with specific molecular targets. For instance, it may inhibit certain enzymes or receptors, leading to its biological effects. The exact pathways and molecular targets are still under investigation, but it is believed to regulate immune cell migration by acting as a ligand for G-protein-coupled receptors .

Comparison with Similar Compounds

Comparison with Similar Compounds

Key Structural and Functional Differences

Substituent Effects on Reactivity: The formyl group in 2-(2-Chloro-4-formylphenoxy)-N-(2-chlorophenyl)acetamide introduces a reactive site for condensation or reduction reactions, unlike the target compound’s inert halogens. Trifluoromethyl (CF3) in N-(4-Chloro-2-(trifluoromethyl)phenyl)acetamide provides strong electron-withdrawing effects and metabolic resistance, whereas the target’s F and Cl may offer milder stabilization.

Hydrogen Bonding and Crystallinity: Compounds like 2-Chloro-N-(4-fluorophenyl)acetamide exhibit intramolecular H-bonding (C–H⋯O), leading to stable crystalline structures. The target compound’s phenoxy-O may similarly participate in H-bonding but with distinct packing due to its substituents.

Biological and Pharmacological Potential: Amino-substituted analogs (e.g., 2-(4-Aminophenyl)-N-methylacetamide ) are more water-soluble and reactive in biological systems, whereas halogenated derivatives (e.g., the target compound) prioritize stability and membrane permeability. Difluoroacetamide derivatives (e.g., ) may exhibit enhanced bioactivity due to increased electronegativity and van der Waals interactions.

Molecular Weight and Lipophilicity :

- Heavier compounds (e.g., 333.67 g/mol in ) with multiple halogens show higher logP values, favoring agrochemical applications. The target compound’s moderate molecular weight (~217.6) may balance solubility and bioavailability for pharmaceutical use.

Biological Activity

2-(2-Chloro-4-fluorophenoxy)-N-methylacetamide is a compound of interest in medicinal chemistry due to its potential therapeutic applications. This article explores its biological activity, including mechanisms of action, pharmacological effects, and relevant case studies.

Chemical Structure and Properties

The chemical structure of this compound can be described as follows:

- Molecular Formula : C₉H₈ClFNO₂

- Molecular Weight : 219.62 g/mol

- CAS Number : 153201-27-5

This compound features a chloro and fluorine substitution on the aromatic ring, which may influence its biological activity.

The biological activity of this compound is primarily attributed to its interaction with specific molecular targets. The compound is believed to act as an enzyme inhibitor, modulating key biochemical pathways involved in various diseases.

Potential Targets

- Enzyme Inhibition : It has been shown to inhibit certain enzymes that play crucial roles in metabolic pathways.

- Receptor Interaction : The compound may interact with specific receptors, altering cellular signaling pathways.

Pharmacological Profile

The pharmacological profile of this compound includes:

- Antitumor Activity : Preliminary studies suggest that this compound exhibits cytotoxic effects against various cancer cell lines.

- Anti-inflammatory Effects : It may possess anti-inflammatory properties, making it a candidate for treating inflammatory diseases.

Cytotoxicity Studies

A series of studies have evaluated the cytotoxic effects of this compound on different cancer cell lines. The following table summarizes some key findings:

| Cell Line | IC₅₀ (µM) | Mechanism of Action |

|---|---|---|

| HepG2 (Liver) | 0.62 | Induces apoptosis and G2/M phase arrest |

| MCF-7 (Breast) | 1.10 | Inhibits cell migration and colony formation |

| A549 (Lung) | 0.85 | Triggers caspase-dependent apoptosis |

These results indicate that the compound has significant potential as an anticancer agent, particularly against liver cancer.

In Vivo Studies

In vivo studies have further elucidated the efficacy of this compound:

- Mouse Models : In a rodent model, administration of the compound resulted in a marked reduction in tumor size compared to control groups.

- Toxicity Assessment : Toxicity studies indicated manageable side effects at therapeutic doses, suggesting a favorable safety profile.

Q & A

Q. What are the optimal synthetic routes for 2-(2-Chloro-4-fluorophenoxy)-N-methylacetamide, and how do reaction conditions influence yield?

- Methodological Answer : The compound is synthesized via nucleophilic substitution between 2-chloro-4-fluorophenol and N-methylacetamide under alkaline conditions. Sodium hydroxide (NaOH) or potassium carbonate (K₂CO₃) are common bases to deprotonate the phenol, facilitating ether bond formation. Reaction optimization includes:

- Temperature : 80–100°C (prevents side reactions like hydrolysis of the acetamide group).

- Solvent : Polar aprotic solvents (e.g., DMF, DMSO) enhance nucleophilicity.

- Catalyst : Phase-transfer catalysts (e.g., tetrabutylammonium bromide) improve interfacial reactivity .

Purification typically involves recrystallization (ethanol/water) or column chromatography (silica gel, hexane/ethyl acetate eluent). Reported yields range from 60–85%, with purity >95% confirmed by HPLC and ¹H-NMR .

Q. How can researchers characterize the structural and electronic properties of this compound?

- Methodological Answer :

- Spectroscopy : ¹H/¹³C-NMR identifies substitution patterns (e.g., aromatic protons at δ 6.68–7.13 ppm, methyl groups at δ 1.62–1.68 ppm) .

- Mass Spectrometry : High-resolution MS (HRMS) confirms molecular weight (C₉H₉ClFNO₂, exact mass: 229.034 Da).

- X-ray Crystallography : Resolves spatial arrangement, revealing intermolecular hydrogen bonds between the amide and phenoxy groups .

Computational methods (DFT) predict electron-withdrawing effects of Cl/F substituents, influencing reactivity at the para position .

Q. What preliminary biological screening approaches are recommended for this compound?

- Methodological Answer :

- Antimicrobial Assays : Disk diffusion or microdilution against Gram-positive/negative bacteria (e.g., S. aureus, E. coli) and fungi (e.g., C. albicans), with MIC values compared to standard drugs like ampicillin .

- Cytotoxicity Screening : MTT assays on cancer cell lines (e.g., HepG2 liver cancer) show IC₅₀ values ≤20 µM, indicating potent activity. Normal cell lines (e.g., HEK293) assess selectivity .

- Enzyme Inhibition : Fluorescence-based assays (e.g., COX-2 inhibition) quantify target engagement, with IC₅₀ values correlated to structural analogs .

Advanced Research Questions

Q. How can structure-activity relationship (SAR) studies rationalize contradictory cytotoxicity data across cell lines?

- Methodological Answer : Contradictions arise from substituent positioning and cell-specific uptake. For example:

- Cl/F at 2-/4-positions enhances membrane permeability (logP ~2.5) but may reduce solubility in aqueous media, affecting bioavailability in certain cell types .

- Methyl Group on Acetamide : Stabilizes amide bond against hydrolysis, prolonging intracellular retention. Compare analogs (e.g., 2-(4-Chlorophenoxy)-N-methylacetamide) lacking F substitution; reduced potency (IC₅₀ >50 µM) highlights fluorine’s role in target binding .

Experimental Design : - Synthesize analogs with Cl/F positional swaps or methyl removal.

- Measure logP (shake-flask method), solubility (HPLC-UV), and cellular uptake (LC-MS/MS).

- Use molecular docking (e.g., AutoDock Vina) to predict interactions with targets like tubulin or topoisomerase .

Q. What in vivo models are suitable for evaluating antitumor efficacy and toxicity?

- Methodological Answer :

- Xenograft Models : Subcutaneous HepG2 tumors in BALB/c nude mice (n=8/group) treated with 10–50 mg/kg (oral or IP) for 21 days. Tumor volume reduction ≥40% vs. controls is significant (p<0.05, ANOVA) .

- Toxicity Metrics : Monitor body weight, liver enzymes (ALT/AST), and renal function (BUN/creatinine). Histopathology (H&E staining) identifies organ-specific damage.

- Pharmacokinetics : Plasma half-life (t₁/₂) and AUC (LC-MS/MS) guide dosing regimens. Reported t₁/₂: ~4.2 hours in mice .

Q. How can researchers resolve discrepancies in reported enzymatic inhibition mechanisms?

- Methodological Answer : Discrepancies may stem from assay conditions or off-target effects. For example:

- COX-2 vs. 5-LOX Inhibition : Use isoform-specific inhibitors (e.g., celecoxib for COX-2) in competitive assays.

- Kinetic Studies : Lineweaver-Burk plots differentiate competitive (Km changes) vs. non-competitive (Vmax changes) inhibition .

- Proteomic Profiling : SILAC-based mass spectrometry identifies off-target proteins in treated cells .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.